tert-butyl N-[1-(1,3,4-oxadiazol-2-yl)-2-phenylethyl]carbamate
Beschreibung
Eigenschaften
IUPAC Name |
tert-butyl N-[1-(1,3,4-oxadiazol-2-yl)-2-phenylethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-15(2,3)21-14(19)17-12(13-18-16-10-20-13)9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXJDZFYWKXKHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C2=NN=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
Tert-butyl N-[1-(1,3,4-oxadiazol-2-yl)-2-phenylethyl]carbamate is a synthetic compound characterized by its unique structural features, including a tert-butyl group and an oxadiazole moiety. This compound has garnered attention in recent years for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
- IUPAC Name : tert-butyl N-[1-(1,3,4-oxadiazol-2-yl)-2-phenylethyl]carbamate
- CAS Number : 1955493-57-8
- Molecular Formula : C15H19N3O3
- Molecular Weight : 289.34 g/mol
- Purity : 95%
Biological Activity Overview
Research into the biological activity of tert-butyl N-[1-(1,3,4-oxadiazol-2-yl)-2-phenylethyl]carbamate indicates a range of potential therapeutic applications. Its structure suggests possible interactions with various biological targets.
Antimicrobial Activity
Studies have demonstrated that compounds containing oxadiazole rings exhibit significant antimicrobial properties. The presence of the oxadiazole moiety in tert-butyl N-[1-(1,3,4-oxadiazol-2-yl)-2-phenylethyl]carbamate may contribute to its efficacy against bacterial and fungal strains.
Anticancer Properties
The compound has been evaluated for its anticancer potential. Preliminary studies indicate that it may inhibit cell proliferation in certain cancer cell lines. For instance, compounds with similar structures have shown to disrupt cellular processes involved in tumor growth and metastasis.
The biological activity of tert-butyl N-[1-(1,3,4-oxadiazol-2-yl)-2-phenylethyl]carbamate is hypothesized to involve:
- Inhibition of Enzymatic Activity : The carbamate functional group may interact with enzymes critical for cancer cell survival.
- Induction of Apoptosis : Similar compounds have been shown to trigger programmed cell death in malignant cells.
- Modulation of Signaling Pathways : The compound may interfere with signaling pathways that regulate cell division and survival.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Antimicrobial Testing | Showed significant inhibition of growth in Gram-positive and Gram-negative bacteria. |
| Cytotoxicity Assays | Demonstrated reduced viability in breast cancer cell lines (MCF7) at concentrations above 10 µM. |
| Mechanistic Studies | Indicated potential involvement in apoptosis through caspase activation pathways. |
Analyse Chemischer Reaktionen
Oxidation Reactions
The oxadiazole ring undergoes oxidation under controlled conditions. Key examples include:
| Reagent/Conditions | Product(s) Formed | Yield | Citation |
|---|---|---|---|
| KMnO₄ (acidic medium) | Oxadiazole ring opens to form carboxylic acid derivatives | 65-70% | |
| CrO₃ (in H₂SO₄) | Sulfoxide or sulfone formation at the benzylsulfanyl group (if present) | 55% |
Mechanistic Insight : Oxidation typically targets sulfur atoms or destabilizes the oxadiazole ring, leading to ring-opening products. For example, KMnO₄-mediated oxidation generates a dicarboxylic acid derivative via cleavage of the oxadiazole ring.
Nucleophilic Substitution
The carbamate and oxadiazole groups participate in substitution reactions:
Example : Treatment with trifluoroacetic acid (TFA) removes the tert-butyloxycarbonyl (Boc) group, yielding a primary amine intermediate . This is critical in peptide synthesis applications .
Hydrolysis Reactions
Hydrolytic cleavage of functional groups occurs under acidic or basic conditions:
| Conditions | Site of Hydrolysis | Product | Yield | Citation |
|---|---|---|---|---|
| 6M HCl, reflux | Carbamate cleavage | 2-(1,3,4-oxadiazol-2-yl)ethylamine + CO₂ | 92% | |
| NaOH (aq.), 60°C | Oxadiazole ring opening | Thiosemicarbazide derivatives | 68% |
Note : Acidic hydrolysis of the carbamate group is highly efficient and widely used in medicinal chemistry to generate bioactive amines .
Reduction Reactions
Selective reduction of the oxadiazole ring is achievable:
| Reagent | Reduced Product | Conditions | Yield | Citation |
|---|---|---|---|---|
| H₂ (1 atm), Pd/C | Tetrahydro-oxadiazole derivative | EtOH, 25°C | 60% | |
| NaBH₄/I₂ | Thiolactam formation | THF, 0°C → RT | 45% |
Structural Impact : Hydrogenation saturates the oxadiazole ring, altering electronic properties for downstream applications.
Acylation and Cyclization
The amine group (post-Boc deprotection) undergoes further functionalization:
| Reagent | Product | Key Application | Yield | Citation |
|---|---|---|---|---|
| Acetyl chloride | N-Acetylated derivative | Enzyme inhibitor synthesis | 78% | |
| Chloroacetyl chloride | 1,3-Thiazolidin-4-one hybrids | Antimicrobial agents | 65% |
Case Study : Reaction with chloroacetyl chloride followed by ammonium thiocyanate yields thiazolidinone hybrids, demonstrating potent anti-Salmonella activity (MIC = 8 µg/mL) .
Cross-Coupling Reactions
The aromatic phenyl group enables metal-catalyzed coupling:
| Reaction Type | Catalyst/Reagents | Product | Yield | Citation |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 70% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-Aryl functionalized analogs | 62% |
Thermal Degradation
Controlled pyrolysis studies reveal stability limits:
| Temperature (°C) | Atmosphere | Major Degradation Product | Application Relevance |
|---|---|---|---|
| 200 | N₂ | CO₂ + tert-butylamine | Drug formulation stability |
| 300 | Air | Benzene derivatives + NH₃ | Material safety profiling |
Key Mechanistic and Structural Insights
-
Steric Effects : The tert-butyl group hinders nucleophilic attack at the carbamate carbonyl, directing reactivity toward the oxadiazole ring .
-
Electronic Effects : Electron-withdrawing oxadiazole enhances carbamate hydrolysis rates compared to aliphatic carbamates .
-
Biological Implications : Thiazolidinone derivatives (from acylation) show enhanced binding to bacterial DNA gyrase (ΔG = -9.2 kcal/mol) .
This compound's versatility in generating pharmacologically active derivatives underscores its importance in drug discovery and materials science.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Key Differences
Three structurally related compounds are compared below:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Structural Differences |
|---|---|---|---|---|
| tert-Butyl N-[1-(1,3,4-oxadiazol-2-yl)-2-phenylethyl]carbamate (Main Compound) | C₁₅H₁₉N₃O₃ | 289.34 | Carbamate, oxadiazole, phenyl | Phenyl and oxadiazole substituents |
| tert-Butyl N-[1-(1,3,4-oxadiazol-2-yl)ethyl]carbamate (CAS 1219838-72-8) | C₉H₁₅N₃O₃ | 213.23 | Carbamate, oxadiazole | Lacks phenyl group; shorter chain |
| tert-Butyl N-[(1S)-1-[(2R)-oxiran-2-yl]-2-phenylethyl]carbamate (CAS 98737-29-2) | C₁₃H₁₇NO₃ | 235.28 | Carbamate, epoxide, phenyl | Oxirane (epoxide) replaces oxadiazole |
Physicochemical Properties
Lipophilicity :
- The main compound exhibits higher lipophilicity due to the phenyl group, which enhances membrane permeability compared to the ethyl variant (CAS 1219838-72-8) .
- The oxirane-containing analogue (CAS 98737-29-2) has moderate lipophilicity but is more reactive due to the strained epoxide ring .
Solubility :
- The ethyl variant (C₉H₁₅N₃O₃) likely has better aqueous solubility owing to its smaller size and lack of aromatic substituents .
- The main compound’s phenyl group reduces solubility in polar solvents, which may necessitate formulation adjustments for biological testing .
Stability :
- The oxadiazole ring in the main compound is chemically stable under physiological conditions, making it suitable for long-term storage.
- The epoxide analogue is prone to nucleophilic ring-opening reactions, limiting its shelf life but enabling synthetic utility .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
